molecular formula C9H16OS B2553483 6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane CAS No. 2248350-50-5

6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane

Cat. No.: B2553483
CAS No.: 2248350-50-5
M. Wt: 172.29
InChI Key: HTKLOEMEEIBOCI-UHFFFAOYSA-N
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Description

6-(Methylsulfanylmethyl)-1-oxaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a sulfur-containing methyl group is attached to a spiro[25]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanylmethyl)-1-oxaspiro[2One common approach is the annulation strategy, which can involve the cyclization of a suitable precursor under specific conditions . The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic core or the sulfur-containing group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler spirocyclic compounds.

Scientific Research Applications

6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane involves its interaction with molecular targets through its spirocyclic core and sulfur-containing group. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-(methylsulfanylmethyl)-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OS/c1-11-6-8-2-4-9(5-3-8)7-10-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKLOEMEEIBOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CCC2(CC1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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